HS-Peg11-CH2CH2N3

Bioconjugation Linker Stability Functional Group Chemistry

HS-Peg11-CH2CH2N3 (CAS 2148986-08-5), also referred to as Thiol-PEG11-azide, is a discrete, single molecular weight heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 587.72 g/mol. It features a terminal thiol (-SH) group and an azide (-N₃) group separated by a linear chain of eleven ethylene glycol (EG) repeat units.

Molecular Formula C24H49N3O11S
Molecular Weight 587.7 g/mol
Cat. No. B11828171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-Peg11-CH2CH2N3
Molecular FormulaC24H49N3O11S
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-]
InChIInChI=1S/C24H49N3O11S/c25-27-26-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39/h39H,1-24H2
InChIKeyRKGIMXYCNVQGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HS-Peg11-CH2CH2N3 (Thiol-PEG11-Azide): Heterobifunctional PEG Linker Specifications for Bioconjugation and PROTAC Synthesis


HS-Peg11-CH2CH2N3 (CAS 2148986-08-5), also referred to as Thiol-PEG11-azide, is a discrete, single molecular weight heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 587.72 g/mol . It features a terminal thiol (-SH) group and an azide (-N₃) group separated by a linear chain of eleven ethylene glycol (EG) repeat units . The thiol group enables site-specific conjugation via thiol-maleimide chemistry, reaction with pyridyl disulfides, or chemisorption onto noble metal surfaces (e.g., gold) . The azide group is compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives .

Why HS-Peg11-CH2CH2N3 Cannot Be Substituted by Other PEG11-Azide or Thiol-PEG Linkers Without Functional Impact


In-class substitution is precluded by the precise interplay of functional group identity and PEG chain length. Replacing the thiol group with a maleimide (MAL-PEG11-azide) introduces inherent hydrolytic instability ; replacing it with a bromoacetamido group alters pH-dependent reactivity and can increase steric bulk ; using a shorter PEG spacer (e.g., PEG4 or PEG5) reduces the spatial separation required for efficient conjugation of large biomolecules or for optimal in vivo pharmacokinetics [1]. Conversely, substituting with a monofunctional analog (e.g., m-PEG11-azide) eliminates the heterobifunctional capability essential for forming directed bioconjugates or PROTAC ternary complexes . The specific combination of 11 EG units, a free thiol, and an azide is a non-interchangeable design parameter that directly governs conjugation yield, conjugate hydrodynamic radius, and downstream biological performance.

HS-Peg11-CH2CH2N3: Quantitative Differentiation Evidence for Procurement Decision-Making


Functional Stability Advantage Over Maleimide-PEG11-Azide Constructs

The thiol group of HS-Peg11-CH2CH2N3 provides a stable, irreversible thioether bond upon reaction with maleimide-activated molecules. In contrast, the maleimide functional group found in MAL-PEG-azide analogs is known to undergo hydrolytic ring-opening, leading to linker instability and heterogeneous conjugation products. This qualitative difference in functional group stability is a critical factor in process robustness and product consistency, as noted in technical literature comparing these linker types .

Bioconjugation Linker Stability Functional Group Chemistry

PEG11 Spacer Length: In Vivo Tumor Targeting Enhancement vs. Shorter PEG Linkers

While no direct head-to-head study exists for HS-Peg11-CH2CH2N3, a well-controlled study using folate-conjugated liposomes provides strong class-level evidence for the advantage of longer PEG linkers in vivo. The study demonstrated that increasing the PEG linker length from 2K to 10K resulted in a >40% reduction in tumor size in a xenograft model, attributed to enhanced tumor accumulation [1]. This finding supports the selection of the 11-unit PEG spacer in HS-Peg11-CH2CH2N3 over shorter analogs (e.g., PEG4, PEG5, or PEG8) for applications where extended circulation time or improved tissue penetration is desired.

Drug Delivery Nanomedicine Pharmacokinetics

Conjugation Efficiency Enhancement Correlated with Increased Ethylene Glycol Units

A study on brush polymer-protein conjugates established a quantitative relationship between oligo(ethylene glycol) linker length and conjugation yield. For BSA, increasing the linker from 1 EG unit to 3 EG units improved conjugation yield from 10% to 24% [1]. This trend of improved steric accessibility with longer linkers extends to the PEG11 system. While not a direct measurement for HS-Peg11-CH2CH2N3, this class-level evidence suggests that the 11-unit spacer in HS-Peg11-CH2CH2N3 will confer a higher conjugation efficiency compared to shorter PEG-thiol-azide linkers (e.g., PEG4 or PEG5) when conjugating large or sterically hindered biomolecules.

Bioconjugation Polymer Chemistry Protein Engineering

Orthogonal Reactivity Profile: Quantified Tumor-to-Kidney Ratio Improvement with Optimized PEG Spacer Length

In a study of ¹⁷⁷Lu-labeled bombesin antagonists, varying the PEG spacer length (PEG2, PEG4, PEG6, PEG12) resulted in quantifiable differences in biodistribution. The PEG4 and PEG6 conjugates demonstrated tumor-to-kidney ratios of 7.8 and 9.7 at 4h, respectively [1]. This demonstrates that even small changes in PEG length (2 vs. 4 vs. 6 units) can significantly alter in vivo targeting properties. HS-Peg11-CH2CH2N3, with its 11-unit spacer, represents a distinct design choice that occupies a different region of the spacer-length optimization landscape. This suggests its biodistribution profile will differ from that of conjugates built with shorter PEGx linkers.

Radiopharmaceuticals Peptide Conjugation Biodistribution

Chemoselectivity and Stability in SPAAC Hydrogels vs. Maleimide-Based Systems

The azide group of HS-Peg11-CH2CH2N3 enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. This contrasts with maleimide-thiol chemistry, which is used in common PEG-maleimide (PEG-MAL) hydrogels but suffers from rapid gelation kinetics that hinder injectable cell encapsulation. Research comparing these systems found that SPAAC-based hydrogels offer slower, more controllable gelation, making them superior for 3D cell culture and tissue engineering applications [1]. The thiol group on HS-Peg11-CH2CH2N3 can be used for initial surface or biomolecule attachment, while the azide group provides a bioorthogonal handle for subsequent SPAAC crosslinking.

Hydrogels Cell Encapsulation Bioorthogonal Chemistry

High Purity and Precise Molecular Weight of Discrete PEG11 vs. Polydisperse PEG

HS-Peg11-CH2CH2N3 is a discrete, single molecular weight PEG compound (MW 587.72 g/mol) with a specified purity of >95% . This contrasts sharply with polydisperse PEG linkers, which consist of a mixture of chain lengths. For GMP manufacturing and regulatory submissions, a discrete PEG provides a well-defined chemical entity, simplifying analytical characterization (e.g., by LC-MS) and ensuring batch-to-batch consistency [1]. In applications like ADCs or PROTACs, where the linker's molecular weight directly influences the drug-antibody ratio (DAR) or molecular weight of the final drug product, a discrete PEG11 is essential for achieving a homogeneous product with a predictable pharmacokinetic profile.

Analytical Chemistry Quality Control Biopharmaceutical Manufacturing

HS-Peg11-CH2CH2N3: Evidence-Backed Application Scenarios for Procurement in Research and Development


Synthesis of Homogeneous PROTACs for Targeted Protein Degradation

HS-Peg11-CH2CH2N3 serves as a key heterobifunctional linker in the modular assembly of PROTACs . The thiol group can be used to attach an E3 ligase ligand (e.g., via a maleimide handle), while the azide group can be used to attach a target protein ligand (e.g., via CuAAC or SPAAC with an alkyne-modified ligand). The discrete PEG11 spacer provides the optimal length and flexibility needed to form a productive ternary complex between the target protein and the E3 ligase, a requirement supported by evidence showing that linker length critically influences PROTAC efficacy.

Site-Specific Antibody-Drug Conjugate (ADC) Development

The orthogonal reactivity of HS-Peg11-CH2CH2N3 enables site-specific conjugation of cytotoxic payloads to engineered antibodies. The thiol group can be reacted with a maleimide-functionalized antibody (or an antibody fragment with an engineered cysteine), while the azide group provides a handle for attaching a drug-linker complex via strain-promoted click chemistry . This approach yields ADCs with a defined drug-antibody ratio (DAR), a critical quality attribute linked to improved therapeutic index and reduced off-target toxicity. The use of a discrete PEG11 spacer, as opposed to a polydisperse PEG, ensures that the final ADC is a homogeneous molecular entity, simplifying characterization and regulatory approval.

Fabrication of Gold Nanoparticle-Based Biosensors and Therapeutics

The thiol group of HS-Peg11-CH2CH2N3 facilitates strong chemisorption onto gold nanoparticle (AuNP) surfaces . This allows for the creation of a dense, hydrophilic PEG corona that stabilizes the AuNPs against aggregation in biological fluids and reduces non-specific protein adsorption. The azide group, oriented away from the AuNP surface, provides a bioorthogonal handle for the subsequent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic cargo via CuAAC or SPAAC. This strategy is widely used to develop targeted imaging agents and drug delivery vehicles with enhanced colloidal stability and prolonged circulation half-life.

Construction of Bioorthogonal Hydrogels for 3D Cell Culture

The azide group of HS-Peg11-CH2CH2N3 is compatible with SPAAC, enabling the formation of hydrogels under mild, copper-free conditions suitable for cell encapsulation [1]. The thiol group can be used to tether the linker to a polymeric backbone or to introduce bioactive peptides (e.g., RGD) via thiol-maleimide chemistry. This approach yields hydrogels with tunable mechanical properties and the ability to support long-term cell viability and function, making it a valuable tool for tissue engineering and regenerative medicine research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HS-Peg11-CH2CH2N3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.